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Compound of Interest

Compound Name: URB447

Cat. No.: B110035 Get Quote

URB447 Technical Support Center
Welcome to the technical support center for URB447. This resource is designed to assist

researchers, scientists, and drug development professionals in interpreting the dose-dependent

effects of URB447 and troubleshooting potential experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What is URB447 and what is its primary mechanism of action?

A1: URB447 is a synthetic cannabinoid ligand.[1] It exhibits a dual mechanism of action,

functioning as a peripherally restricted antagonist for the cannabinoid receptor 1 (CB1) and an

agonist for the cannabinoid receptor 2 (CB2).[2][3][4] Its chemical name is {--INVALID-LINK--

methanone}.[1][3] This dual activity allows it to modulate the endocannabinoid system, making

it a valuable tool for research in areas such as oncology and neuroscience.[1][5][6]

Q2: What are the observed dose-dependent effects of URB447 in cancer cell lines?

A2: In melanoma and colorectal cancer cell lines, URB447 has been shown to exert several

dose-dependent anti-tumor effects. These include:

Reduced Cell Viability: A dose-dependent decrease in cell viability has been reported in both

melanoma and colorectal cancer cells.[1][7]

Induction of Apoptosis: URB447 promotes apoptotic cell death in a dose-dependent manner.

For instance, in B16-F10 melanoma cells, a 50 µM concentration significantly increases
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apoptosis.[1]

Cell Cycle Arrest: The compound can induce a G0/G1 phase cell cycle arrest, particularly at

concentrations of 25 µM and 50 µM.[1]

Impaired Cell Migration: URB447 has been shown to reduce cancer cell migration in a dose-

dependent fashion.[1][8]

Q3: What are the typical in vitro and in vivo dosage ranges for URB447?

A3: Based on published studies, the following dosage ranges are commonly used:

In Vitro: For cell culture experiments, concentrations typically range from 10 µM to 50 µM.[1]

[9]

In Vivo: In animal models, such as mice, dosages have ranged from 1 mg/kg to 20 mg/kg

administered intraperitoneally (i.p.).[1][2][5]

Q4: Is URB447 brain-penetrant?

A4: URB447 is described as a peripherally restricted CB1 antagonist, meaning it is designed to

have limited entry into the brain.[2][3][4][10] This property is advantageous for studying

peripheral cannabinoid receptor effects without the central nervous system side effects

associated with brain-penetrant CB1 antagonists.[2][3][4] However, some studies suggest that

in cases of a compromised blood-brain barrier, such as after hypoxic-ischemic injury, URB447
may enter the central nervous system.[5]
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Problem Possible Cause Recommended Solution

Inconsistent or no effect at

expected doses

Compound Instability:

URB447, like many small

molecules, may be susceptible

to degradation under certain

storage or experimental

conditions.

Store URB447 as a solid

powder under recommended

conditions (typically cool and

dry). Prepare fresh stock

solutions in an appropriate

solvent (e.g., DMSO) for each

experiment. Avoid repeated

freeze-thaw cycles of stock

solutions.[11][12]

Solubility Issues: The

compound may not be fully

dissolved in the experimental

media, leading to a lower

effective concentration.

Ensure complete dissolution of

the URB447 stock solution in

the final culture medium. A

final DMSO concentration of

<0.1% is generally

recommended to avoid

solvent-induced artifacts.

Sonication or gentle warming

may aid dissolution, but

stability under these conditions

should be verified.

Cell Line Variability: Different

cell lines may exhibit varying

sensitivity to URB447 due to

differences in CB1 and CB2

receptor expression levels or

other cellular factors.

Perform a dose-response

curve for each new cell line to

determine the optimal effective

concentration range. Consider

quantifying CB1 and CB2

receptor expression levels in

your cell line of interest.

High background or off-target

effects

Non-specific Binding: At higher

concentrations, URB447 may

exhibit off-target effects

unrelated to CB1 or CB2

receptor modulation.

Use the lowest effective

concentration determined from

your dose-response studies.

Include appropriate controls,

such as treating cells with a

structurally related but inactive

compound, or using CB1/CB2
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receptor antagonists to confirm

the specificity of the observed

effects.

Difficulty replicating in vivo

results

Pharmacokinetic Variability:

Factors such as animal strain,

age, and sex can influence the

absorption, distribution,

metabolism, and excretion

(ADME) of URB447.

Standardize the animal model

and experimental conditions as

much as possible. Consider

conducting preliminary

pharmacokinetic studies to

determine the optimal dosing

regimen for your specific

model.[13]

Vehicle Effects: The vehicle

used to dissolve and

administer URB447 could have

its own biological effects.

Always include a vehicle-

treated control group in your in

vivo experiments. A common

vehicle for in vivo

administration of cannabinoids

is a mixture of ethanol,

Emulphor, and saline.[5]

Data Presentation
Table 1: Summary of Dose-Dependent In Vitro Effects of URB447 on Cancer Cells[1][9]
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Effect Cell Line 10 µM 25 µM 50 µM

Cell Viability

Reduction

MCA38 Colon

Carcinoma
~10% decrease ~40% decrease ~70% decrease

Apoptosis

Induction

B16-F10

Melanoma
Slight increase Slight increase ~3-fold increase

MCA38 Colon

Carcinoma

~2.5-fold

increase
~4-fold increase ~4-fold increase

G0/G1 Cell Cycle

Arrest

B16-F10

Melanoma
9% increase Significant arrest Significant arrest

MCA38 Colon

Carcinoma

No significant

change
Significant arrest Significant arrest

Migration

Impairment

B16-F10

Melanoma

Reduction

observed
~30% decrease ~50% decrease

MCA38 Colon

Carcinoma

Reduction

observed
~30% decrease ~60% decrease

Table 2: Summary of In Vivo Dosing and Effects of URB447

Model Dose Effect Reference

Melanoma Liver

Metastasis in Mice
1 mg/kg daily

Decreased metastatic

growth
[1]

Feeding Behavior in

Mice
5 mg/kg i.p.

No effect on food

intake
[2]

Feeding Behavior in

Mice
20 mg/kg i.p.

Reduced food

consumption and

body-weight gain

[2]

Neonatal Hypoxia-

Ischemia in Rats
1 mg/kg i.p. Reduced brain injury [5]
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Experimental Protocols
Cell Viability Assay (MTT Assay)

Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere

overnight.

Treat cells with varying concentrations of URB447 (e.g., 10, 25, 50 µM) or vehicle control for

the desired time period (e.g., 24, 48 hours).

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Seed 3x10⁵ cells in 6-well plates and allow them to attach overnight.[1]

Treat cells with different concentrations of URB447 for 24 hours.[1]

Harvest the cells by trypsinization and wash twice with cold PBS.[1]

Resuspend the cells in 1X Annexin-binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's

instructions.

Incubate the cells for 15 minutes at room temperature in the dark.

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI

negative, while late apoptotic/necrotic cells will be positive for both.

Mandatory Visualizations
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Caption: Dual mechanism of URB447 on cannabinoid receptors.
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Caption: Workflow for assessing apoptosis induced by URB447.
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Caption: Logical relationship of URB447 dose and cellular effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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